molecular formula C19H19FN4O2 B5565168 1-[(8-fluoro-2-quinolinyl)carbonyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol

1-[(8-fluoro-2-quinolinyl)carbonyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol

Cat. No. B5565168
M. Wt: 354.4 g/mol
InChI Key: JYAALENNSFICBE-UHFFFAOYSA-N
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Description

1-[(8-fluoro-2-quinolinyl)carbonyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the fields of cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Antagonistic and Agonistic Activity

Compounds structurally related to "1-[(8-fluoro-2-quinolinyl)carbonyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol" have been investigated for their high affinity and varying efficacies at the GABAA/benzodiazepine receptor. Such compounds exhibit a wide range of intrinsic activities, which are crucial for understanding their potential as therapeutic agents affecting the central nervous system (Tenbrink et al., 1994).

Serotonin and Dopamine Receptor Affinity

Research has also focused on compounds with structural similarities for their potent dopamine D-2 and serotonin 5-HT2 receptor affinity. Such studies are vital for the development of new therapeutic agents targeting psychiatric and neurological disorders by modulating neurotransmitter systems (Perregaard et al., 1992).

Inhibitors of Biological Processes

Imidazoquinoline derivatives have been synthesized and evaluated for their role as inhibitors in biological processes such as blood platelet cAMP phosphodiesterase and ADP-induced platelet aggregation. These compounds blend potent biological activity with satisfactory levels of aqueous solubility, making them candidates for antithrombotic agents (Meanwell et al., 1992).

Novel Synthesis Methods

Innovative synthesis methods have been developed for related compounds, showcasing the versatility and potential for creating various derivatives with significant biological activities. For example, imidazoquinolinethiones were prepared from 8-aminoquinolines, demonstrating novel thermal rearrangement processes (Besson et al., 2000).

Antimicrobial and Antiviral Potential

The synthesis of related compounds has been proposed with potential antimicrobial and antiviral drug applications. These studies involve the synthesis and molecular docking to predict biological activity, contributing to the development of new therapeutic agents (Vaksler et al., 2023).

properties

IUPAC Name

(8-fluoroquinolin-2-yl)-[4-hydroxy-4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c20-15-3-1-2-14-4-5-16(22-17(14)15)18(25)24-9-6-19(26,7-10-24)12-23-11-8-21-13-23/h1-5,8,11,13,26H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAALENNSFICBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN2C=CN=C2)O)C(=O)C3=NC4=C(C=CC=C4F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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